molecular formula C23H23N3O2 B11120084 N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide] CAS No. 244126-42-9

N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide]

Cat. No.: B11120084
CAS No.: 244126-42-9
M. Wt: 373.4 g/mol
InChI Key: ZZDNUXSPZMNOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group attached to a pyridine ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.

    Material Science: Utilized in the synthesis of novel polymers with unique properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenyl and pyridine moieties play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential applications in various fields. The presence of both phenyl and pyridine rings enhances its binding affinity to biological targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

244126-42-9

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

3-phenyl-N-[6-(3-phenylpropanoylamino)pyridin-2-yl]propanamide

InChI

InChI=1S/C23H23N3O2/c27-22(16-14-18-8-3-1-4-9-18)25-20-12-7-13-21(24-20)26-23(28)17-15-19-10-5-2-6-11-19/h1-13H,14-17H2,(H2,24,25,26,27,28)

InChI Key

ZZDNUXSPZMNOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC(=CC=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.